5-Cyclobutyl-4-ethynyl-1-methylpyrazole
Description
Properties
IUPAC Name |
5-cyclobutyl-4-ethynyl-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-8-7-11-12(2)10(8)9-5-4-6-9/h1,7,9H,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGQFKOEKYIULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-4-ethynyl-1-methylpyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the cyclobutyl group: This step involves the alkylation of the pyrazole ring at the 5-position using a cyclobutyl halide under basic conditions.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the pyrazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The final step involves the methylation of the nitrogen atom at the 1-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of 5-Cyclobutyl-4-ethynyl-1-methylpyrazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-4-ethynyl-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The cyclobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
5-Cyclobutyl-4-ethynyl-1-methylpyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-4-ethynyl-1-methylpyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with target proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 7a (Molecules, 2012):
- Structure: 5-Amino-3-hydroxy-1H-pyrazol-1-yl linked to a 2,4-diamino-3-cyanothiophene moiety.
- Key Features: Polar amino (-NH₂) and hydroxy (-OH) groups at positions 5 and 3 enhance solubility in polar solvents (e.g., water, 1,4-dioxane). The thiophene-carbocyclic system enables π-π stacking interactions, useful in materials science or as antimicrobial agents .
- Synthesis: Prepared via condensation with malononitrile and sulfur, indicating nucleophilic reactivity at the pyrazole core.
Patent Compounds (EP Bulletin 2022/06):
- Example : 5-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)pyrazine-2-carbonitrile.
- Key Features : Fused triazolo-pyrazine and pyrrolo systems increase molecular complexity and steric demand. The carbonitrile (-CN) group enhances binding affinity to biological targets (e.g., kinases) via dipole interactions. Stereochemistry (1S,3R,4S) is critical for target selectivity in pharmaceutical applications .
5-Cyclobutyl-4-ethynyl-1-methylpyrazole :
- Structure : Cyclobutyl (position 5), ethynyl (position 4), and methyl (position 1).
- Ethynyl: Enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis. Methyl: Improves metabolic stability relative to hydrogen at position 1.
- Applications: Potential as a kinase inhibitor scaffold or building block for metal-catalyzed cross-coupling reactions.
Biological Activity
5-Cyclobutyl-4-ethynyl-1-methylpyrazole is an organic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that confer unique biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
5-Cyclobutyl-4-ethynyl-1-methylpyrazole has the molecular formula . The compound features a cyclobutyl group at the 5-position, an ethynyl group at the 4-position, and a methyl group at the 1-position of the pyrazole ring. This unique configuration contributes to its distinct steric and electronic properties, influencing its biological interactions.
The biological activity of 5-Cyclobutyl-4-ethynyl-1-methylpyrazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ethynyl group can engage in covalent bonding with target proteins, while the pyrazole ring is capable of forming hydrogen bonds and participating in π-π interactions. This dual capability enhances its potential as an inhibitor in biochemical pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to inhibit lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells that facilitates aerobic glycolysis. Inhibition of LDH can lead to decreased lactate production and subsequent tumor growth suppression.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | LDH Inhibition | Effect on Cell Growth |
|---|---|---|---|
| MiaPaCa-2 (Pancreatic) | Significant | Reduced growth | |
| A673 (Ewing's Sarcoma) | Moderate | Inhibited | |
| Various Tumor Models | Potent | Tumor regression |
Antimicrobial Activity
In addition to anticancer effects, 5-Cyclobutyl-4-ethynyl-1-methylpyrazole has shown promising antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways critical for bacterial survival.
Case Studies
Case Study 1: LDH Inhibition in Cancer Models
A lead optimization campaign reported by researchers demonstrated that pyrazole-based compounds, including derivatives similar to 5-Cyclobutyl-4-ethynyl-1-methylpyrazole, effectively inhibited LDH activity in vitro. These compounds exhibited sub-micromolar suppression of lactate output in human pancreatic cancer cell lines, indicating their potential as therapeutic agents against highly glycolytic tumors .
Case Study 2: Structure-Based Design
Another study utilized structure-based design to enhance the potency of pyrazole derivatives against LDH. The modifications led to improved pharmacokinetic properties while maintaining significant anticancer activity in vivo. This highlights the importance of chemical structure in optimizing biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
